3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one
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Overview
Description
DC-015 is a novel and potent alpha 1-adrenoceptor antagonist. It has shown significant potential in various scientific research applications, particularly in the fields of pharmacology and cardiovascular medicine .
Preparation Methods
The synthesis of DC-015 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a quinazoline derivative with a piperazine compound.
Functional group introduction: Specific functional groups are introduced to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
DC-015 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: DC-015 can undergo substitution reactions where specific atoms or groups are replaced with others to modify its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
DC-015 has a wide range of scientific research applications, including:
Pharmacology: It is used to study the effects of alpha 1-adrenoceptor antagonists on cardiovascular function and blood pressure regulation.
Cardiovascular Medicine: DC-015 is investigated for its potential to treat hypertension and other cardiovascular diseases.
Biochemistry: The compound is used in biochemical assays to understand receptor-ligand interactions and signal transduction pathways.
Drug Development: DC-015 serves as a lead compound for the development of new therapeutic agents targeting alpha 1-adrenoceptors
Mechanism of Action
DC-015 exerts its effects by selectively binding to alpha 1-adrenoceptors, which are G protein-coupled receptors involved in the regulation of vascular tone and blood pressure. By antagonizing these receptors, DC-015 inhibits the vasoconstrictive effects of endogenous catecholamines, leading to vasodilation and a reduction in blood pressure. The molecular targets of DC-015 include the alpha 1-adrenoceptors located on vascular smooth muscle cells .
Comparison with Similar Compounds
DC-015 is unique compared to other alpha 1-adrenoceptor antagonists due to its high selectivity and potency. Similar compounds include:
Prazosin: Another alpha 1-adrenoceptor antagonist used to treat hypertension. DC-015 has shown similar potency but with potentially fewer side effects.
Terazosin: Used for the treatment of hypertension and benign prostatic hyperplasia. DC-015 offers a more selective action on alpha 1-adrenoceptors.
Doxazosin: Also used for hypertension and benign prostatic hyperplasia.
Properties
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-29-20-9-5-4-8-19(20)26-12-10-25(11-13-26)15-16-14-23-21-17-6-2-3-7-18(17)24-22(28)27(16)21/h2-9,16,23H,10-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCJIISORPXDPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3CNC4=C5C=CC=CC5=NC(=O)N34 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933769 |
Source
|
Record name | 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149847-87-0 |
Source
|
Record name | DC 015 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149847870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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